molecular formula C11H9FN2O3 B1375449 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid CAS No. 1239726-11-4

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No. B1375449
M. Wt: 236.2 g/mol
InChI Key: APAWIBFJIYLTND-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also seems to have a fluorophenyl group and a methoxy group attached to the pyrazole ring, and a carboxylic acid group attached to one of the carbon atoms of the pyrazole ring .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions . For example, a possible method for synthesizing a similar compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, has been described in a patent . This method involves several steps, including bromination, reaction with malononitrile, cyclization, catalytic dechlorination, and hydrogenation reduction .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography . For example, a similar compound, “(E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid”, has been analyzed using X-ray crystallography . The structure of the molecule was found to be V-shaped, and in the crystal, the molecules were linked to form inversion dimers connected by pairs of C–H···O hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving a compound can often be studied using techniques such as NMR spectroscopy . For example, a similar compound, “2-Fluorophenylacetic acid”, has been used in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be determined using various analytical techniques . For example, “2-Fluorophenylacetic acid” has a melting point of 60-62 °C, and it is soluble in chloroform and slightly soluble in methanol .

Scientific Research Applications

  • Potassium-Competitive Acid Blocker (P-CAB)

    • Field : Medicinal Chemistry
    • Application : The compound 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) was developed as a potent potassium-competitive acid blocker (P-CAB) .
    • Method : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .
    • Results : The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
  • Synthesis of 1-(2-Fluorophenyl)pyrazoles

    • Field : Organic Chemistry
    • Application : 3-Arylsydnones bearing fluorine and bromine atoms on the benzene ring were synthesized from N-nitroso-2-fluorophenylglycines and characterized by NMR spectroscopy .
    • Method : These were employed further in synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .
    • Results : The sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .
  • Treatment of Gastroesophageal Reflux Disease (GERD)

    • Field : Medicinal Chemistry
    • Application : The compound 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) was selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD) .
    • Method : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .
    • Results : The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
  • Synthesis of Chiral Compounds

    • Field : Organic Chemistry
    • Application : 2-Fluorophenylacetic acid was used as a chiral derivatizing agent for determination of enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
    • Method : The compound was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine .
    • Results : The compound was characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .
  • Potassium-Competitive Acid Blocker (P-CAB)

    • Field : Medicinal Chemistry
    • Application : The compound 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) was developed as a potent potassium-competitive acid blocker (P-CAB) .
    • Method : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .
    • Results : The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
  • Chiral Derivatizing Agent

    • Field : Organic Chemistry
    • Application : 2-Fluorophenylacetic acid was used as a chiral derivatizing agent for determination of enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
    • Method : The compound was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine .
    • Results : The compound was characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .

Safety And Hazards

The safety and hazards associated with a compound often depend on its physical and chemical properties . For example, “(2-Fluorophenyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAWIBFJIYLTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
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1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
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1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

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